molecular formula C16H14N2O4 B2388462 (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate CAS No. 1609403-19-1

(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate

Cat. No.: B2388462
CAS No.: 1609403-19-1
M. Wt: 298.298
InChI Key: GNLCUQJDECARTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate (CAS: 1609403-19-1) is a phthalazine derivative characterized by a 1-oxo-phthalazine core substituted with a phenyl group at position 4 and an acetic acid moiety at position 2, forming a hydrate structure. This compound is of interest in medicinal chemistry due to the phthalazine ring's ability to interact with biological targets such as enzymes and receptors . Its synthesis typically involves multi-step reactions, including cyclization of precursors and functional group modifications under controlled conditions .

Properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3.H2O/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11;/h1-9H,10H2,(H,19,20);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLCUQJDECARTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate typically involves the condensation of phthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazine derivatives.

    Substitution: The phenyl group and acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives

Scientific Research Applications

(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes and leading to potential anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of phthalazine derivatives are highly influenced by substituents on the core ring or side chains. Below is a detailed comparison:

Table 1: Key Compounds and Their Features
Compound Name Substituents/Modifications Molecular Formula Biological Activity/Applications Key Features
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate Phenyl (C4), acetic acid hydrate (C2) C₁₆H₁₄N₂O₃·H₂O Potential enzyme/receptor modulation Hydrate form enhances solubility
N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide Chlorobenzyl (amide side chain) C₂₃H₁₈ClN₃O₂ Antimicrobial, antitumor applications Chlorine enhances lipophilicity/binding
(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid Ethyl (C4), acetic acid (C2) C₁₂H₁₂N₂O₃ Irritant (hazard class) Reduced steric bulk vs. phenyl
Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate Methyl ester (C2) C₁₇H₁₄N₂O₃ Prodrug potential Ester group alters metabolic stability
2-(1-Oxo-4-phenyl-1,2,5,6,7,8-hexahydrophthalazin-2-yl)-N-[4-(methyl)phenyl]acetamide Hexahydrophthalazine core, methylphenyl acetamide C₂₃H₂₅N₃O₂ Not specified Saturated core increases rigidity

Physicochemical Properties

  • Solubility: The hydrate form of the target compound exhibits higher water solubility compared to non-hydrated analogs (e.g., ethyl-substituted derivative) .
  • Lipophilicity : Chlorobenzyl and methyl ester derivatives show increased logP values, enhancing membrane permeability .

Biological Activity

(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate is a compound belonging to the class of phthalazinone derivatives, characterized by its unique phthalazinone core structure. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Phthalic anhydride reacts with hydrazine to form the phthalazinone core.
  • Further Modifications : The introduction of the phenyl group and acetic acid moiety occurs under reflux conditions using organic solvents like ethanol or methanol.

Chemical Structure

The compound has the following chemical formula:
C16H12N2O3C_{16}H_{12}N_{2}O_{3}

Major Reactions

The compound can undergo various reactions:

  • Oxidation : Producing quinones or oxidized derivatives.
  • Reduction : Yielding hydrazine derivatives.
  • Substitution : The phenyl and acetic acid groups can be substituted with other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It is believed to inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation in cellular models. This activity is particularly relevant for conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve interaction with DNA or proteins, potentially leading to apoptosis in cancer cells. Research is ongoing to elucidate its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacteria
Anti-inflammatoryReduces inflammation in vitro
AnticancerInduces apoptosis in cancer cells

Research Insights

A study highlighted the compound's structural features that contribute to its biological activity. The presence of the phthalazinone core is thought to enhance its interaction with biological targets, making it a valuable candidate for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.